

3-(4-(hydroxymethyl)phenoxy)phthalonitrile molecular weight and formula

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Compound of Interest

Compound Name: 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile

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An In-depth Technical Guide to **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**

Abstract

This technical guide provides a comprehensive overview of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**, a versatile aromatic monomer pivotal in the synthesis of high-performance polymers and functional organic materials. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and outline rigorous methods for its spectroscopic characterization. Furthermore, this guide explores its primary application as a precursor to advanced phthalonitrile-based thermosetting resins, detailing the curing process and the exceptional properties of the resulting polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering both theoretical grounding and practical, actionable methodologies.

Core Physicochemical Properties

3-(4-(hydroxymethyl)phenoxy)phthalonitrile is a substituted phthalonitrile monomer distinguished by the presence of both reactive nitrile groups and a hydroxyl-functionalized phenoxy moiety. These features make it an excellent building block for creating highly cross-linked, thermally stable polymer networks.^{[1][2]}

The key quantitative data for this compound are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	250.26 g/mol	[3]
CAS Number	649553-08-2	[1][3]
Appearance	Pale-yellow to Yellow-brown Solid	[3]
Purity (Typical)	>95%	[3][4]
Storage Temperature	2-8°C (Refrigerated)	[1][4]
Synonyms	3-[4-(hydroxymethyl)phenoxy]phthalonitrile, 3-[4-(hydroxymethyl)phenoxy]-1,2-benzenedicarbonitrile	[1][3]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** is most effectively achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is a cornerstone of phthalonitrile monomer synthesis.[5][6] The rationale behind this choice is the high reactivity of an electron-deficient aromatic ring (3-nitrophthalonitrile) toward a nucleophile (the phenoxide ion of 4-hydroxybenzyl alcohol). The nitro group is an excellent electron-withdrawing group, which activates the aromatic ring for substitution and serves as a good leaving group.

Materials and Reagents

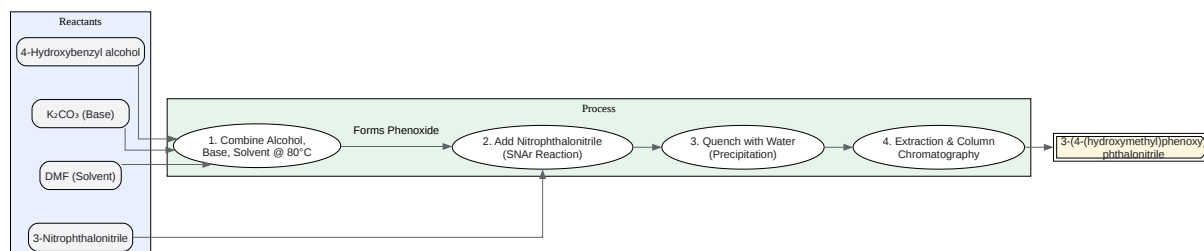
- 3-Nitrophthalonitrile
- 4-Hydroxybenzyl alcohol
- Potassium Carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Experimental Methodology

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
- **Nucleophile Formation:** Stir the suspension at 80°C for 1 hour under a nitrogen atmosphere. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming the more potent potassium phenoxide nucleophile in situ.
- **S_NAr Reaction:** Add 3-nitrophthalonitrile (1.05 eq) to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
- **Work-up and Extraction:** After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Product Isolation:** The resulting crude solid can be further purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final product as a pale-yellow solid.^[3]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic analyses is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is used to confirm the presence of all hydrogen atoms in the molecule. Expected signals include:
 - A singlet for the methylene protons (-CH₂OH).
 - A singlet or triplet for the hydroxyl proton (-OH), which may be broad.

- A series of doublets and multiplets in the aromatic region corresponding to the protons on the two distinct benzene rings.
- ^{13}C NMR: The carbon NMR spectrum will verify the carbon framework. Key expected signals include:
 - A peak for the methylene carbon ($-\text{CH}_2\text{OH}$).
 - Multiple peaks in the aromatic region for the different carbon environments.
 - Two distinct peaks for the nitrile carbons ($-\text{C}\equiv\text{N}$).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is crucial for identifying the key functional groups.

- -OH Stretch: A broad absorption band around $3400\text{--}3200\text{ cm}^{-1}$.
- $-\text{C}\equiv\text{N}$ Stretch: A sharp, characteristic absorption peak around 2230 cm^{-1} .[\[7\]](#)
- C-O-C Stretch: Strong absorptions in the $1250\text{--}1050\text{ cm}^{-1}$ region, characteristic of the aryl ether linkage.[\[7\]](#)
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. An exact mass measurement using High-Resolution Mass Spectrometry (HRMS) should yield a value that corresponds to the molecular formula $\text{C}_{15}\text{H}_{10}\text{N}_2\text{O}_2$.

Application in High-Performance Thermosetting Polymers

The primary and most significant application of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** is as a monomer for creating high-performance thermosetting polymers, often referred to as phthalonitrile resins.[\[2\]](#) These materials are prized for their exceptional thermal stability,

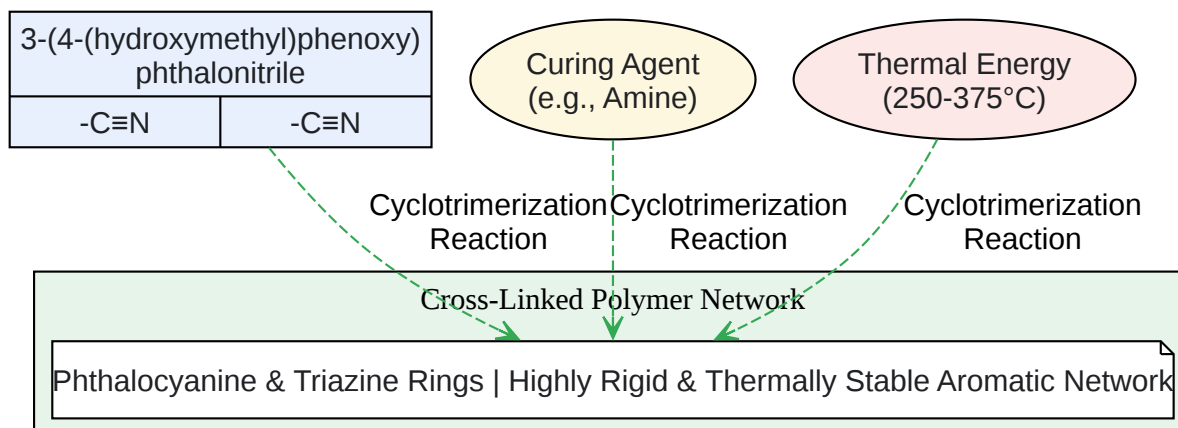
inherent flame retardancy, and robust mechanical properties at elevated temperatures, making them suitable for demanding sectors like aerospace, military, and electronics.[2][8]

The polymerization, or "curing," of phthalonitrile monomers proceeds through a thermally induced cyclotrimerization of the nitrile groups, forming a highly cross-linked network of phthalocyanine and triazine rings.[2]

Curing Protocol

- **Formulation:** The phthalonitrile monomer is typically mixed with a catalytic amount (1-5% by weight) of a curing agent. Common agents include aromatic amines like 1,3-bis(3-aminophenoxy)benzene (m-APB) or ionic liquids.[9][10] The hydroxyl group on the monomer can also participate in and facilitate the curing reaction.[5]
- **Degassing:** The mixture is heated to a temperature above its melting point but below the curing onset temperature (e.g., 200-220°C) under vacuum to remove any dissolved gases or volatiles, which prevents void formation in the final polymer.[10]
- **Thermal Curing:** The degassed resin is then subjected to a staged curing cycle at progressively higher temperatures. A typical cycle might be:
 - 250°C for 8 hours
 - 290°C for 8 hours
 - 350°C for 8 hours This staged approach ensures a complete and uniform cure throughout the material.[9]
- **Post-Curing:** A final post-cure at an even higher temperature (e.g., 375°C) may be performed to maximize the cross-link density and enhance the glass transition temperature (T_g) of the final polymer.

Curing Mechanism and Polymer Network Formation



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Caption: Polymerization of phthalonitrile monomers into a stable network.

Safety and Handling

As a laboratory chemical, **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** must be handled with appropriate care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
 - Handle in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Wash hands thoroughly after handling.

Conclusion

3-(4-(hydroxymethyl)phenoxy)phthalonitrile is a strategically important monomer whose value lies in its dual functionality. The nitrile groups provide the pathway to exceptionally stable, high-performance thermoset polymers, while the hydroxymethyl group offers a site for further chemical modification or can contribute to the curing chemistry. The synthesis is straightforward, and the resulting polymers exhibit properties that meet the stringent demands of advanced material applications. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this compound in their work.

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